6-chloro-10,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one
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Overview
Description
Scientific Research Applications
Synthetic Aspects and Biological Activities
Benzodiazepines, including variations similar to 3-chloro-6,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one, have been a focal point of pharmaceutical research due to their significant biological activities. These compounds are renowned for their roles as anticonvulsants, anxiolytics, sedatives, and hypnotics, highlighting their importance in both organic synthesis and medicinal chemistry. A systematic review by Teli et al. (2023) discusses the synthetic strategies of 1,4- and 1,5-benzodiazepines, emphasizing the advancements in creating these biologically active moieties using o-phenylenediamine as a precursor Teli, S., Teli, P., Soni, S., Sahiba, N., & Agarwal, S. (2023). RSC Advances, 13, 3694-3714.
Pharmacological and Synthetic Profiles
The pharmacological profiles of benzodiazepines are diverse, encompassing a range of therapeutic effects such as coronary vasodilation, tranquilization, antidepressant, antihypertensive, and calcium channel blocking activities. Reviews by Dighe et al. (2015) and Khasimbi et al. (2021) highlight the significance of benzothiazepine derivatives in drug research and their potential as lead compounds in developing new therapeutic agents Dighe, N., Vikhe, S. B., Tambe, P. R., Dighe, A. S., Dengale, S. S., & Dighe, S. (2015). International Journal of Pharmaceutical Chemistry, 5, 31-39; Khasimbi, S., Ali, F., Neha, K., Wakode, S., & Chauhan, G. (2021). Letters in Organic Chemistry, 18, 1-1.
Environmental Considerations
Benzodiazepines' presence in the environment, particularly in water sources, has raised concerns regarding their fate, potential transformation products, and impact on aquatic life and human health. Studies by Kosjek et al. (2012) discuss the environmental occurrence, fate, and transformation of benzodiazepines during water treatment, underscoring the need for efficient removal methods to mitigate environmental exposure Kosjek, T., Perko, S., Zupanc, M., Zanoški Hren, M., Landeka Dragičević, T., Žigon, D., Kompare, B., & Heath, E. (2012). Water Research, 46, 355-368.
Safety and Hazards
As per the safety data sheet, 3-chloro-6,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is used only for research and development purposes by, or directly under the supervision of, a technically qualified individual . It’s important to handle it with appropriate safety measures.
Properties
IUPAC Name |
3-chloro-6,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-9-15-13(7-16(2,3)8-14(15)20)19-11-5-4-10(17)6-12(11)18-9/h4-6,9,18-19H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXFZFDQFPOJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CC(CC2=O)(C)C)NC3=C(N1)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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